1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one
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Overview
Description
The molecule “1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one” is a complex organic compound that contains a benzimidazole moiety, a piperazine ring, and a butanone group . Benzimidazole is a type of organic compound that’s a fusion of benzene and imidazole . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Butanone, also known as methyl ethyl ketone, is a simple ketone with a four-carbon chain .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The benzimidazole moiety would contribute a bicyclic ring structure, the piperazine would add another cyclic structure, and the butanone group would add a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Benzimidazole derivatives are known to undergo a variety of reactions, including nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. Benzimidazole derivatives are generally solid at room temperature and highly soluble in polar solvents .Scientific Research Applications
Synthesis and Anti-inflammatory Applications
One study outlines the synthesis and characterization of novel compounds with a piperazine adduct, demonstrating their potential as anti-inflammatory agents. The synthesized compounds exhibited significant in-vitro and in-vivo anti-inflammatory activity, pointing to their therapeutic potential (Aejaz Ahmed et al., 2017).
Anti-tubercular Activity
Another research effort focused on the design, synthesis, and evaluation of derivatives for anti-tubercular activity. Among the synthesized compounds, several exhibited moderate to very good activity against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential as anti-tubercular agents (Kalaga Mahalakshmi Naidu et al., 2016).
Corrosion Inhibition
The corrosion inhibition efficacy of benzimidazole derivatives on N80 steel in hydrochloric acid was explored. These compounds showed high inhibition efficiency, suggesting their utility in protecting steel against corrosion in acidic environments (M. Yadav et al., 2016).
Anticancer Applications
Research into the synthesis and biological evaluation of piperazine derivatives has also uncovered significant anti-inflammatory and anticancer properties. Certain compounds were found to be potent against various cancer cell lines, offering a new avenue for cancer therapy (N. Patel et al., 2019; Y. Al-Soud et al., 2021).
Antibacterial and Antifungal Activities
The design and synthesis of azole-containing piperazine derivatives were undertaken to assess their antibacterial and antifungal activities. Some compounds exhibited significant efficacy against a range of bacterial and fungal strains, emphasizing their potential as antimicrobial agents (Lin-Ling Gan et al., 2010).
Mechanism of Action
Target of Action
The compound, also known as 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}butan-1-one, is a derivative of imidazole . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution . The metabolism and excretion of this compound would require further investigation.
Result of Action
Given the wide range of biological activities of imidazole derivatives, it can be inferred that this compound may have various molecular and cellular effects .
Future Directions
The future directions for research on “1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by benzimidazole derivatives, it could be of interest in the development of new drugs .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-5-16(21)20-10-8-19(9-11-20)12-15-17-13-6-3-4-7-14(13)18-15/h3-4,6-7H,2,5,8-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGUNKVDEXJVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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